(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
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Description
(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Development
The chemical compound , while not directly mentioned, relates closely to the broader class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. For instance, benzothiazole derivatives have been synthesized to explore their anti-inflammatory and analgesic properties, demonstrating significant COX-2 inhibition and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, research on the synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole units has shown variable and modest activity against various bacterial and fungal strains, highlighting the versatility of benzothiazole derivatives in drug development (Patel, Agravat, & Shaikh, 2011).
Molecular Structure Analysis
Detailed analysis of the molecular structures of related compounds, such as the study on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provides insights into the crystal and molecular structures, which can be pivotal for understanding the chemical behavior and potential pharmacological applications of similar compounds (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects, demonstrating significant efficiency in protecting steel against corrosion in acidic environments. Such studies underline the potential industrial applications of benzothiazole derivatives beyond medicinal chemistry, offering insights into the development of more effective corrosion inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Drug Discovery Building Blocks
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives exemplifies the role of benzothiazole derivatives as versatile building blocks in drug discovery. These compounds offer multiple substitution points on the bicyclic framework, allowing for extensive exploration of chemical space and potential ligand development for various biological targets (Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, & Tomašič, 2020).
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10-8-12(18-23-10)15(20)17-16-19(6-7-21-2)13-5-4-11(22-3)9-14(13)24-16/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZXNFVNFVNEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.